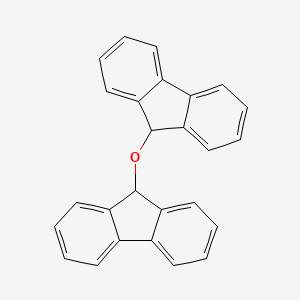

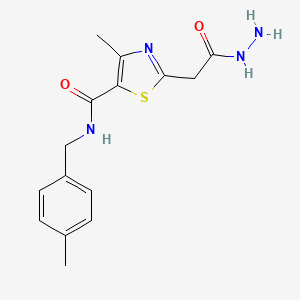

![molecular formula C25H27BO3 B6309324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-25-5](/img/structure/B6309324.png)

2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2’-(Benzyloxy)-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dioxaborolane group, which is a type of organoboron compound .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the dioxaborolane group would introduce boron and oxygen atoms into the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy and dioxaborolane groups could potentially undergo various reactions, such as substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds have been found to have solid physical forms and to be stable under ambient temperature .科学的研究の応用

Organic Synthesis: Cross-Coupling Reactions

This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The presence of the dioxaborolane group allows for the coupling with various aryl or vinyl halides under catalytic conditions, typically involving palladium. This method is widely used for synthesizing pharmaceuticals, polymers, and advanced materials.

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, derivatives of this compound have been explored for their potential as anticancer agents . The benzyloxy and biphenyl components can be modified to interact with various biological targets. Research has shown that certain benzimidazole derivatives, which can be synthesized from compounds similar to our subject, exhibit significant activity against lung, breast, and prostate cancer cell lines .

Material Science: Phosphine Oxide Synthesis

The compound serves as a precursor in the synthesis of phosphine oxides . These materials are important in the field of material science for their thermal stability and as intermediates in the preparation of flame retardants, LED materials, and organophosphorus compounds used in various applications ranging from electronics to advanced coatings.

Dye Manufacturing: Azophenol Dyes

In the dye industry, the benzyloxyphenyl group of the compound is utilized in the synthesis of hetaryl-azophenol dyes . These dyes are created via the reaction with heterocyclic amines and find applications in textiles, inks, and pigments due to their vibrant colors and stability.

Chemical Education: Reaction Mechanism Studies

Lastly, this compound is valuable in chemical education, particularly for studying reaction mechanisms . Its reactivity at the benzylic position is a classic example used to teach concepts such as free radical substitution, nucleophilic substitution, and electrophilic aromatic substitution. Understanding these reactions is crucial for students and researchers developing new synthetic methodologies.

作用機序

Target of Action

A structurally similar compound, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, has been reported to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain .

Mode of Action

The structurally similar benzothiazole derivative mentioned above was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound might bind to the active site of the enzyme, preventing it from interacting with its natural substrate.

Biochemical Pathways

This could potentially affect various dopamine-mediated pathways, including those involved in mood regulation and motor control .

Pharmacokinetics

The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that it can reach the brain to exert its effects. The compound’s bioavailability, distribution, metabolism, and excretion properties would need to be determined through further studies.

Result of Action

This could potentially result in improved mood and motor function, particularly in conditions like Parkinson’s disease where dopamine levels are typically reduced .

将来の方向性

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyphenyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BO3/c1-24(2)25(3,4)29-26(28-24)21-16-14-20(15-17-21)22-12-8-9-13-23(22)27-18-19-10-6-5-7-11-19/h5-17H,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTMDOYTVUWQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}propanoic acid](/img/structure/B6309263.png)

![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)

![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)

amino}propanoic acid](/img/structure/B6309276.png)

amino}propanoic acid](/img/structure/B6309299.png)

amino}propanoic acid](/img/structure/B6309305.png)

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)

![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)